Piperazine Bioisostere: PARP-1 Affinity Without DNA Damage
When the piperazine moiety in olaparib was replaced with the 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane core, the resulting analog (Compound 10e) retained high PARP-1 binding affinity with a Kd of 12.6 ± 1.1 nM, while exhibiting no detectable DNA damage induction at equivalent drug concentrations [1]. In contrast, the parent olaparib scaffold with piperazine induced measurable DNA damage at comparable concentrations, and analogs incorporating alternative spirocyclic cores (e.g., 2,7-diazaspiro[4.4]nonane, Compound 15b) displayed drastically reduced PARP-1 affinity (Kd = 4397 ± 1.1 nM) and paradoxically induced DNA damage at micromolar concentrations [1]. This demonstrates that the 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane core uniquely balances target affinity with an improved safety pharmacology window that is not achievable with piperazine or other spirocyclic homologs.
| Evidence Dimension | PARP-1 binding affinity (Kd) and DNA damage induction |
|---|---|
| Target Compound Data | Kd = 12.6 ± 1.1 nM (Compound 10e containing 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane core); no DNA damage detected |
| Comparator Or Baseline | Olaparib (piperazine-containing scaffold): induced DNA damage; Alternative spirocycle 2,7-diazaspiro[4.4]nonane (Compound 15b): Kd = 4397 ± 1.1 nM, induced DNA damage at μM concentrations |
| Quantified Difference | 349-fold higher PARP-1 affinity for 2,7-diazaspiro[3.5]nonane analog versus 2,7-diazaspiro[4.4]nonane analog; complete elimination of DNA damage signal versus olaparib |
| Conditions | PARP-1 binding assay; cellular DNA damage assay (γH2AX foci formation) |
Why This Matters
This evidence supports procurement of the 7-cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane building block for PARP inhibitor programs seeking to maintain target potency while mitigating genotoxicity liabilities associated with piperazine-containing scaffolds.
- [1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Referenced in Molaid MS_821449; Compound 10e (12.6 ± 1.1 nM) vs Compound 15b (4397 ± 1.1 nM). View Source
